molecular formula C18H18FNOS B1325590 4-Fluoro-4'-thiomorpholinomethylbenzophenone CAS No. 898782-69-9

4-Fluoro-4'-thiomorpholinomethylbenzophenone

Cat. No. B1325590
M. Wt: 315.4 g/mol
InChI Key: QRCZOVYTCAFKQO-UHFFFAOYSA-N
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Description

4-Fluoro-4’-thiomorpholinomethylbenzophenone (FTMB) is an organic compound with potential applications in various fields of research and industry1. It is a benzophenone derivative that contains a fluorine atom, a thiomorpholine ring, and a morpholine group1.



Synthesis Analysis

The specific synthesis process for FTMB is not readily available from the search results. However, it’s known that this compound has been synthesized and characterized by several research1.



Molecular Structure Analysis

The exact molecular structure of FTMB is not provided in the search results. However, as a benzophenone derivative, it contains a fluorine atom, a thiomorpholine ring, and a morpholine group1.



Chemical Reactions Analysis

The specific chemical reactions involving FTMB are not readily available from the search results. More detailed information might be found in specialized chemical databases or scientific literature.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of FTMB are not provided in the search results. For a comprehensive analysis, it would be necessary to refer to detailed chemical databases or experimental data.


Scientific Research Applications

1. Crystallography and Intermolecular Interactions

Research on 1,2,4-triazole derivatives with fluoro and chloro substituents, including a morpholinomethyl group, has contributed to understanding intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies are significant for crystallography and the analysis of molecular structures (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Biological Activity and Molecular Docking Studies

Compounds containing 4-fluoro-4'-thiomorpholinomethylbenzophenone have been synthesized and evaluated for biological activities like antibacterial and antifungal properties. Additionally, molecular docking studies have been conducted to understand their interaction with biological molecules (Mamatha S.V et al., 2019).

3. Investigation as Apoptosis Inducers

Research has been conducted to examine the toxicity of compounds like 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone on cell lines. These studies help understand the mechanism of toxicity and potential applications in inducing apoptosis in cancer research (Zhang, Tao, & Hou, 2012).

4. N-C Axial Chirality Studies

The presence of a fluoro group can lead to stable N-aryl atropisomers, useful in the study of axial chirality and steric discrimination between atoms, contributing to the field of stereochemistry (Iida et al., 2019).

5. Hydrogen-Bond Basicity Research

Studies involving secondary amines with 4-fluorophenol as a hydrogen-bond donor contribute to understanding hydrogen-bond basicity, which is essential in fields like medicinal chemistry and molecular recognition (Graton, Berthelot, & Laurence, 2001).

Safety And Hazards

The specific safety and hazard information for FTMB is not provided in the search results. It’s important to handle all chemicals with appropriate safety measures, and the specific safety data sheet (SDS) for FTMB should be referred to when handling this compound.


Future Directions

FTMB has potential applications in various fields of research and industry1. However, the specific future directions for research or applications involving this compound are not provided in the search results. Further studies and experiments would be needed to explore its potential uses and benefits.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases, scientific literature, or contact a chemical supplier123.


properties

IUPAC Name

(4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCZOVYTCAFKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642916
Record name (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-69-9
Record name (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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